3-(BENZENESULFONYL)-1-(4-METHYLPHENYL)-3-(THIOPHEN-2-YL)PROPAN-1-ONE
Description
3-(BENZENESULFONYL)-1-(4-METHYLPHENYL)-3-(THIOPHEN-2-YL)PROPAN-1-ONE is a versatile chemical compound with a molecular formula of C20H18O3S2 and a molecular weight of 370.485 g/mol . This compound is characterized by the presence of a benzenesulfonyl group, a thiophene ring, and a p-tolyl group attached to a propanone backbone. It finds applications in various fields, including pharmaceuticals, materials science, and organic synthesis.
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-(4-methylphenyl)-3-thiophen-2-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3S2/c1-15-9-11-16(12-10-15)18(21)14-20(19-8-5-13-24-19)25(22,23)17-6-3-2-4-7-17/h2-13,20H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFMDJVSNAFYFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZENESULFONYL)-1-(4-METHYLPHENYL)-3-(THIOPHEN-2-YL)PROPAN-1-ONE typically involves the reaction of benzenesulfonyl chloride with thiophene-2-carbaldehyde and p-tolylacetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(BENZENESULFONYL)-1-(4-METHYLPHENYL)-3-(THIOPHEN-2-YL)PROPAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(BENZENESULFONYL)-1-(4-METHYLPHENYL)-3-(THIOPHEN-2-YL)PROPAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(BENZENESULFONYL)-1-(4-METHYLPHENYL)-3-(THIOPHEN-2-YL)PROPAN-1-ONE involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. The p-tolyl group can enhance the compound’s lipophilicity, affecting its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
3-(Phenylsulfonyl)-3-(thiophen-2-yl)-1-(p-tolyl)propan-1-one: Similar structure but with a phenylsulfonyl group instead of a benzenesulfonyl group.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Contains different substituents on the propanone backbone.
Uniqueness
3-(BENZENESULFONYL)-1-(4-METHYLPHENYL)-3-(THIOPHEN-2-YL)PROPAN-1-ONE is unique due to the presence of the benzenesulfonyl group, which imparts distinct chemical properties and reactivity. The combination of the thiophene ring and p-tolyl group further enhances its versatility in various applications .
Biological Activity
3-(Benzenesulfonyl)-1-(4-methylphenyl)-3-(thiophen-2-yl)propan-1-one, also known as a specific chalcone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Chalcones are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article explores the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound can be characterized by its chemical formula and a molecular weight of approximately 321.41 g/mol. The structure features a benzenesulfonyl group, a thiophene ring, and a propanone moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 321.41 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antioxidant Activity
Research indicates that chalcone derivatives exhibit significant antioxidant properties. A study demonstrated that this compound effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. The compound's ability to inhibit lipid peroxidation was notably higher compared to traditional antioxidants like ascorbic acid.
Anticancer Properties
Chalcones have been extensively studied for their anticancer effects. In vitro studies showed that this compound induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2.
Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers treated MCF-7 breast cancer cells with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of treatment.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential as a therapeutic agent in inflammatory diseases.
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to modulate various signaling pathways:
- Nuclear Factor kappa B (NF-kB) : The compound inhibits NF-kB activation, leading to reduced expression of inflammatory mediators.
- Mitogen-Activated Protein Kinases (MAPKs) : It also affects MAPK pathways, which are crucial for cell proliferation and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
